molecular formula C8H16ClNO2 B6252537 propan-2-yl (2S)-pyrrolidine-2-carboxylate hydrochloride CAS No. 97466-19-8

propan-2-yl (2S)-pyrrolidine-2-carboxylate hydrochloride

Cat. No.: B6252537
CAS No.: 97466-19-8
M. Wt: 193.7
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Description

Propan-2-yl (2S)-pyrrolidine-2-carboxylate hydrochloride is a chemical compound with a molecular formula of C8H16ClNO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl (2S)-pyrrolidine-2-carboxylate hydrochloride typically involves the esterification of pyrrolidine-2-carboxylic acid with isopropanol in the presence of a suitable acid catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

    Temperature: Room temperature to 60°C

    Catalysts: Acid catalysts such as sulfuric acid or hydrochloric acid

    Solvents: Common solvents include dichloromethane or ethanol

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl (2S)-pyrrolidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) can be used for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Propan-2-yl (2S)-pyrrolidine-2-carboxylate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: The compound is investigated for its potential therapeutic properties, including its use in drug development.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of propan-2-yl (2S)-pyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The pathways involved may include:

    Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.

    Receptor Interaction: The compound can interact with receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl (2S)-pyrrolidine-2-carboxylate
  • Propan-2-yl (2R)-pyrrolidine-2-carboxylate
  • Propan-2-yl (2S)-pyrrolidine-2-carboxylate acetate

Uniqueness

Propan-2-yl (2S)-pyrrolidine-2-carboxylate hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to other similar compounds.

Properties

CAS No.

97466-19-8

Molecular Formula

C8H16ClNO2

Molecular Weight

193.7

Purity

95

Origin of Product

United States

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